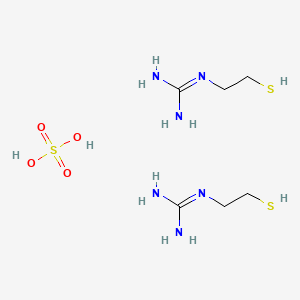

Mercaptoethylguanidine hemisulfate salt

説明

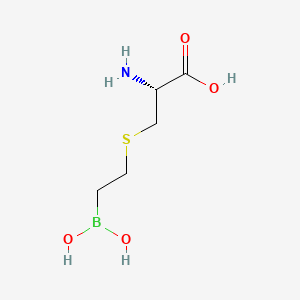

Mercaptoethylguanidine hemisulfate salt, also known as MEG hemisulfate salt, is a compound with the molecular formula H2NC(=NH)NHSCH2CH3 · 1/2 H2SO4 . It has a molecular weight of 168.23 . This compound is typically in the form of a solid and is often used in laboratory settings .

Physical And Chemical Properties Analysis

Mercaptoethylguanidine hemisulfate salt is a solid substance . It is typically stored at temperatures between 2-8°C . The compound has a SMILES string of OS(O)(=O)=O.NC(=N)NCCS.NC(=N)NCCS .科学的研究の応用

1. Vascular and Energetic Failure in Hemorrhagic Shock Mercaptoethylguanidine has been studied for its potential in treating hemorrhagic shock. In a study on rats, it prevented increases in plasma nitrite/nitrate levels, ameliorated decreases in mean arterial blood pressure, inhibited vascular hyporeactivity, and reduced peroxynitrite formation. It also showed benefits in cellular energy metabolism, preventing reductions in intracellular NAD+ content and DNA damage in peritoneal macrophages (Zingarelli et al., 1997).

2. Impact on Erythrocyte Membrane Sulfhydryl Groups Research on human bank blood erythrocytes revealed that mercaptoethylguanidine interacts with multiple classes of sulfhydryl groups in the erythrocyte membrane. This interaction has various effects on cell permeability, indicating the compound's potential in understanding erythrocyte membrane structure and function (Shapiro et al., 1970).

3. Hepatic Nitrosative Stress in Diabetes In diabetic rats, the administration of aminoguanidine hemisulfate (a form of mercaptoethylguanidine) reduced hepatic lipid peroxidation and the expression of inflammatory markers. This suggests its potential utility in alleviating hepatic oxidative and nitrosative stress in diabetic conditions (Di Naso et al., 2012).

4. Radiobiological Protection Mercaptoethylguanidine was studied for its potential in radiobiological protection. It was found to enable mice to survive otherwise lethal doses of roentgen rays and inhibit the induction of leukemia by irradiation (Upton et al., 1959).

5. Cardiovascular Effects Studies have shown that mercaptoethylguanidine can lowernorepinephrine levels in the hearts of mice and cats without affecting brain norepinephrine. This indicates a potential role in cardiovascular research, particularly in understanding neurotransmitter dynamics in the heart (Distefano & Klahn, 1966).

6. Anti-inflammatory Properties In studies involving acute inflammation models, mercaptoethylguanidine demonstrated significant anti-inflammatory effects. This was attributed to its inhibition of inducible nitric oxide synthase, scavenging of peroxynitrite, and inhibition of cyclooxygenase (Cuzzocrea et al., 1998).

7. Apoptotic Effects in B Cells Mercaptoethylguanidine and related compounds induced apoptotic cell death in activated B cells. This highlights its potential use in studying apoptosis and its mechanisms in immune cells (Hortelano & Boscá, 1997).

8. Endotoxemia and Inflammation Mercaptoethylguanidine was evaluated in a porcine model of endotoxemia, where it showed effects on intestinal and hepatic perfusion, O2 exchange, and metabolism. This study contributes to understanding the compound's role in managing conditions involving systemic inflammation and endotoxemia (Ploner et al., 2001).

9. Rheumatoid Arthritis In a study on collagen-induced arthritis in rats, mercaptoethylguanidine significantly reduced clinical arthritis scores and radiographic scores, indicating its potential therapeutic effect in autoimmune conditions like rheumatoid arthritis [(Brahn et al., 1998)](https://consensus.app/papers/collagen-induced-arthritis-reversal-brahn/dbcb39818e7252caab400a99754a940a/?utm_source=chatgpt).

特性

IUPAC Name |

2-(2-sulfanylethyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZAAUVINNNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585231 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercaptoethylguanidine hemisulfate salt | |

CAS RN |

3979-00-8 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

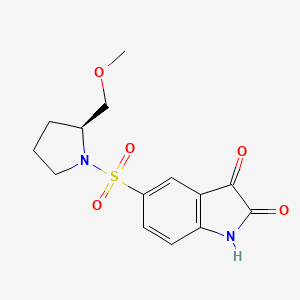

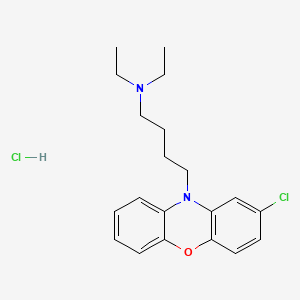

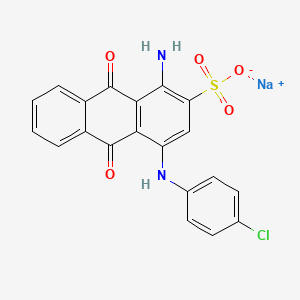

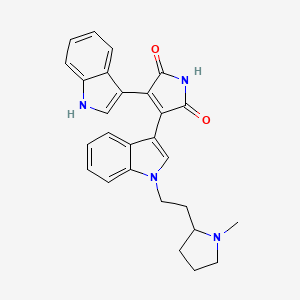

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)

![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)